An In-depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Research
An In-depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitrobenzoic acid, identified by the CAS number 116529-61-4 , is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-2-nitrobenzoic acid, with a particular focus on its role in drug discovery and development.
Core Properties of 3-Bromo-2-nitrobenzoic Acid
A thorough understanding of the physicochemical properties of 3-Bromo-2-nitrobenzoic acid is essential for its effective handling, reaction optimization, and the characterization of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 116529-61-4 | [1][2] |
| Molecular Formula | C₇H₄BrNO₄ | |
| Molecular Weight | 246.01 g/mol | [1] |
| IUPAC Name | 3-bromo-2-nitrobenzoic acid | [1] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Melting Point | 184-186 °C | [4][5] |
| pKa | 1.80 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[6][7] |
Synthesis of 3-Bromo-2-nitrobenzoic Acid: A Step-by-Step Protocol
The synthesis of 3-Bromo-2-nitrobenzoic acid can be achieved through various synthetic routes. One common and effective method involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[2]
Experimental Protocol: Oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid
This protocol outlines a laboratory-scale synthesis of 3-Bromo-2-nitrobenzoic acid.
Materials:
-
2-(3-bromo-2-nitrophenyl)acetic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
500 mL three-necked flask
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked flask, add 500 mL of water and 10.0 g of sodium hydroxide. Stir until the sodium hydroxide is fully dissolved.
-
Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the flask.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours with continuous stirring.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the cooled mixture to remove any insoluble material and collect the filtrate.
-
Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.
-
Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 80 mL).[2]
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield 3-bromo-2-nitrobenzoic acid.[2] The expected yield is approximately 84.1%.[2]
Caption: Synthetic workflow for 3-Bromo-2-nitrobenzoic acid.
Applications in Drug Development
The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes 3-Bromo-2-nitrobenzoic acid a valuable synthon for the construction of various heterocyclic scaffolds and other complex organic molecules with potential therapeutic applications.
Intermediate in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. 3-Bromo-2-nitrobenzoic acid serves as a key starting material in the synthesis of certain PARP inhibitors.[8] For instance, it can be utilized in the construction of the core structures of compounds like 5-aminoisoquinolin-1-one and its analogues, which are known to exhibit potent PARP-1 inhibitory activity.[8] The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.
Precursor to Antibacterial Agents
This compound is also a precursor in the synthesis of novel antibacterial agents.[9] The phenazine scaffold, for example, is a privileged structure in medicinal chemistry, with many of its derivatives displaying a broad spectrum of biological activities. 3-Bromo-2-nitrobenzoic acid can be used in a modular synthesis approach to generate libraries of phenazine-1-carboxylic acid derivatives for screening as potential antibacterial drugs.[9]
Caption: Applications of 3-Bromo-2-nitrobenzoic acid in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-2-nitrobenzoic acid.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
3-Bromo-2-nitrobenzoic acid is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the development of novel therapeutic agents. Its well-defined properties and established synthetic routes make it an accessible and valuable tool for researchers in the pharmaceutical and life sciences industries. A comprehensive understanding of its chemistry and safe handling practices is crucial for harnessing its full potential in the discovery of new and improved medicines.
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Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
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Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]
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